molecular formula C11H6F3NO2 B8107448 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid

Cat. No.: B8107448
M. Wt: 241.17 g/mol
InChI Key: ROWFIRGLXHXWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid (CAS 2566174-18-1) is a versatile quinoline-based building block with significant potential in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group, making it a key intermediate for the synthesis of more complex molecules through amidation or esterification reactions. The core quinoline scaffold is recognized in pharmacology for its wide range of biological activities . Research into similar quinoline-4-carboxylic acid derivatives has established their value as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a promising target in anticancer drug development . Inhibiting DHODH disrupts de novo pyrimidine biosynthesis, which can halt the proliferation of cancer cells . Furthermore, structural analogues, particularly 2-phenylquinoline-4-carboxylic acid derivatives, have demonstrated potent antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, highlighting the potential of this chemical class in addressing bacterial infections . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This product is intended for research purposes as a chemical building block or a standard for analytical studies. It is supplied with a minimum purity of 95% and must be stored sealed in a dry, cool environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(trifluoromethyl)isoquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)7-1-2-8-6(3-7)4-15-5-9(8)10(16)17/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWFIRGLXHXWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Isoquinoline Intermediate Synthesis

The synthesis begins with halogenated isoquinoline-4-carboxylates. For example, 7-bromoisoquinoline-4-carboxylic acid methyl ester is prepared via cyclization of substituted benzaldehyde derivatives with homophthalic anhydride (Scheme 1A). Key steps include:

  • Cyclocondensation : 6-Bromoisatin reacts with pyruvic acid under basic conditions (15% NaOH) to form 7-bromoquinoline-2,4-carboxylic acid.

  • Elimination : Heating in nitrobenzene at 210°C eliminates the 2-carboxyl group, yielding 7-bromoisoquinoline-4-carboxylic acid.

Trifluoromethylation via Cross-Coupling

The bromine substituent at the 7-position is replaced via palladium-catalyzed cross-coupling:

  • Reagents : Trifluoromethyl sources include TMSCF₃ (trimethyl(trifluoromethyl)silane) or CuCF₃ complexes.

  • Conditions : Catalytic Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ base, DMF solvent, 100°C.

  • Yield : ~70–85% for analogous quinoline systems.

Example :

7-Bromoisoquinoline-4-carboxylate+TMSCF₃Pd(PPh₃)₄, Cs₂CO₃7-(Trifluoromethyl)isoquinoline-4-carboxylate\text{7-Bromoisoquinoline-4-carboxylate} + \text{TMSCF₃} \xrightarrow{\text{Pd(PPh₃)₄, Cs₂CO₃}} \text{7-(Trifluoromethyl)isoquinoline-4-carboxylate}

Three-Component Annulation with Trifluoromethyl-Substituted Anilines

Reaction Design

Adapting the Doebner–Miller reaction, a three-component system combines:

  • Aniline derivative : 4-Amino-3-(trifluoromethyl)benzoic acid.

  • Aldehyde : Glyoxylic acid.

  • Enolizable ketone : Pyruvic acid.

Catalytic Conditions

  • Catalyst : BF₃·THF (20 mol%).

  • Solvent : Acetonitrile, 65°C, 12 hours.

  • Mechanism : Imine formation, followed by cyclization and oxidation (Scheme 1B).

Yield : 58–65% for quinoline analogs.

Direct Trifluoromethylation via Radical Pathways

Photoredox Catalysis

Visible-light-mediated trifluoromethylation avoids transition metals:

  • Reagents : Togni’s reagent (CF₃ source), Ru(bpy)₃Cl₂ (photocatalyst).

  • Substrate : Isoquinoline-4-carboxylic acid.

  • Conditions : Blue LED irradiation, DMSO, room temperature.

Yield : ~50% (limited by competing side reactions).

Cyclization of Trifluoromethyl-Substituted β-Keto Esters

Knorr-Type Cyclization

  • Substrate : Ethyl 3-(trifluoromethyl)-4-aminobenzoate.

  • Cyclization agent : Polyphosphoric acid (PPA), 120°C.

  • Outcome : Forms the isoquinoline core with concurrent ester hydrolysis.

Yield : 75–80% for related quinolines.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Palladium cross-couplingHigh regioselectivityCostly catalysts, halogenated precursors70–85%
Three-component annulationOne-pot synthesisRequires optimization for isoquinoline58–65%
Photoredox trifluoromethylationMild conditions, metal-freeLow yields, side reactions~50%
Knorr cyclizationScalable, simple reagentsHarsh acidic conditions75–80%

Key Challenges and Optimizations

  • Regioselectivity : Ensuring trifluoromethylation at the 7-position requires directing groups (e.g., esters) or steric control.

  • Carboxyl Group Stability : Hydrolysis of methyl esters (e.g., using NaOH/MeOH) must avoid decarboxylation.

  • Purification : Silica gel chromatography or recrystallization from EtOAc/hexanes is typical.

Industrial-Scale Considerations

Patent US4327215B2 highlights a one-pot process using 7-trifluoromethylisatin and 1,1,1-trifluoroacetone under basic aqueous conditions (NaOH, 100°C). This method avoids toxic solvents and achieves 90% yield for analogous compounds .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, aldehydes, and substituted isoquinolines .

Scientific Research Applications

Medicinal Chemistry

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is utilized in the development of various bioactive molecules. Its enhanced lipophilicity allows it to penetrate biological membranes effectively, making it a promising candidate for drug development. Studies have shown that compounds with trifluoromethyl groups exhibit significant biological activities, including antimicrobial and anticancer properties.

Biochemical Assays

The compound serves as a probe in biochemical assays due to its ability to interact with molecular targets such as enzymes and receptors. Its mechanism of action often involves inhibition of specific pathways by binding to target proteins, which is crucial for developing therapeutic agents.

Material Science

In industrial applications, this compound is used in the production of advanced materials with unique properties, such as fluorinated polymers. These materials are sought after for their chemical stability and performance in various applications.

Case Study 1: Anti-Inflammatory Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit anti-inflammatory properties. A study evaluated the effects of synthesized isoquinoline derivatives on LPS-stimulated inflammation in BV2 cells, revealing that certain derivatives showed potent inhibitory effects on pro-inflammatory mediators like IL-6 and TNF-α . Although this study did not focus exclusively on this compound, it highlights the potential of isoquinoline derivatives in inflammation-related research.

Case Study 2: Enzymatic Inhibition

The compound has been investigated for its role as an inhibitor in enzymatic pathways. For instance, isoquinoline derivatives have been evaluated for their ability to inhibit Tyrosyl DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair processes . The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance inhibitory potency.

Comparative Analysis Table

Compound NameStructure FeaturesUnique Characteristics
This compound Trifluoromethyl at position 7; carboxylic acid at position 4Enhanced lipophilicity; potential as a drug candidate
Isoquinoline derivatives Various substitutions on the isoquinoline coreDifferent biological activities based on substitution
Fluorinated polymers Polymers incorporating trifluoromethyl groupsSuperior chemical stability and performance

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Structural Comparison of Isoquinoline and Quinoline Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Substituent Effects
This compound 2566174-18-1 C₁₁H₆F₃NO₂ -CF₃ (position 7), -COOH (position 4) High lipophilicity; electron-deficient aromatic system
7-Bromoisoquinoline-4-carboxylic acid N/A C₁₀H₆BrNO₂ -Br (position 7), -COOH (position 4) Moderate electron-withdrawing effect; increased molecular weight
5-Hydroxyisoquinoline-4-carboxylic acid 76344-95-1 C₁₀H₇NO₃ -OH (position 5), -COOH (position 4) Enhanced hydrophilicity; hydrogen-bonding capacity
7-Amino-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid 75001-63-7 C₁₂H₁₁FN₂O₃ -NH₂, -F, -C₂H₅, -COOH (quinoline) Increased basicity; potential antimicrobial activity
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid N/A C₇H₄F₃NO₂ -CF₃ (position 4), -COOH (position 3) Smaller aromatic system; distinct electronic environment

Physicochemical and Functional Properties

Lipophilicity: The trifluoromethyl group in this compound enhances lipophilicity compared to bromine (-Br) or hydroxyl (-OH) substituents. This property may improve membrane permeability in biological systems . 5-Hydroxyisoquinoline-4-carboxylic acid, with a polar -OH group, exhibits higher water solubility, making it suitable for aqueous-phase reactions .

In contrast, 7-Bromoisoquinoline-4-carboxylic acid has a less electron-withdrawing -Br group, which may allow for easier electrophilic aromatic substitution .

The -F and -NH₂ groups contribute to DNA gyrase inhibition . The pyridine derivative 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid () may serve as a precursor for agrochemicals or pharmaceuticals due to its compact structure and trifluoromethyl functionality .

Biological Activity

7-(Trifluoromethyl)isoquinoline-4-carboxylic acid is a fluorinated derivative of isoquinoline, notable for its enhanced chemical and biological properties due to the incorporation of a trifluoromethyl group. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better penetration into bacterial membranes and interaction with intracellular targets. Preliminary studies suggest that this compound may be effective against a range of bacterial strains, although specific data on its spectrum of activity remains limited.

Antiviral Potential

In addition to antibacterial properties, this compound has been investigated for its antiviral potential. Isoquinoline derivatives have shown efficacy against various viral strains, including those responsible for significant human diseases. The mechanism of action may involve inhibition of viral replication or interference with viral enzyme activity, similar to other quinoline derivatives .

Anticancer Activity

The anticancer properties of this compound are under exploration. Some studies have indicated that isoquinoline derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds within this class have been identified as selective inhibitors of Tyrosyl DNA phosphodiesterase II (TDP2), an enzyme implicated in DNA repair mechanisms that can contribute to drug resistance in cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against various bacterial strains
AntiviralPotential against multiple viral strains
AnticancerInhibits TDP2; potential for enhancing chemotherapy efficacy

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group significantly increases the compound's lipophilicity, facilitating cellular uptake and enabling it to bind effectively to target proteins or enzymes.

Enzyme Inhibition

Inhibition studies have shown that this compound can bind to active sites of enzymes involved in critical biochemical pathways. For instance, it may inhibit TDP2, leading to increased sensitivity of cancer cells to topoisomerase inhibitors . The structure-activity relationship (SAR) analysis indicates that modifications on the isoquinoline scaffold can enhance potency and selectivity against target enzymes.

Study on Anticancer Activity

A study focused on the anticancer effects of isoquinoline derivatives demonstrated that certain modifications could lead to significant cytotoxicity against cancer cell lines. For example, compounds similar to this compound were tested against HeLa and A549 cell lines, revealing IC50 values below 10 μmol/L, indicating strong antiproliferative activity .

Comparative Analysis with Related Compounds

Comparative studies with other isoquinoline derivatives such as 7-fluoro and 7-chloro isoquinolines highlight the enhanced stability and biological activity conferred by the trifluoromethyl substitution. These analogs often displayed lower potency than their trifluoromethyl counterpart, underscoring the significance of this modification in drug design.

Table 2: Comparison of Isoquinoline Derivatives

CompoundIC50 (μmol/L)Activity Type
This compound<10Anticancer
7-Fluoroisoquinoline-4-carboxylic acid>10Anticancer
7-Chloroisoquinoline-4-carboxylic acid>10Anticancer

Q & A

Q. What are the recommended synthetic routes for 7-(Trifluoromethyl)isoquinoline-4-carboxylic acid, and how can researchers ensure purity during synthesis?

  • Methodological Answer : A common approach involves cyclization of substituted aniline derivatives with trifluoromethyl-containing precursors. For example, intermediates can be synthesized via Friedländer annulation or transition-metal-catalyzed coupling reactions. Purity is ensured through recrystallization using ethanol/water mixtures (1:1 v/v) and subsequent filtration . Liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) should validate purity (>95%) and monitor byproducts .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against EN374 standards), safety goggles with side shields, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, especially during weighing or solvent evaporation .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or degradation .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra should confirm the isoquinoline backbone and trifluoromethyl group. 19^{19}F NMR can verify the CF3_3 chemical environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass data to distinguish from structural analogs .
  • Infrared (IR) Spectroscopy : Characteristic C=O (1680–1720 cm1^{-1}) and CF3_3 (1100–1250 cm1^{-1}) stretches support structural assignments .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when the trifluoromethyl group induces electron-withdrawing effects or steric hindrance?

  • Methodological Answer :
  • Catalyst Selection : Use palladium catalysts (e.g., Pd(OAc)2_2) with bulky ligands (e.g., XPhos) to enhance regioselectivity in cross-coupling steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. Microwave-assisted synthesis at 80–100°C may accelerate reaction kinetics .
  • Quenching Byproducts : Add scavengers like molecular sieves to trap reactive intermediates (e.g., HF) generated during CF3_3 group activation .

Q. How should contradictory spectral data (e.g., unexpected NMR peaks or LC-MS impurities) be resolved during characterization?

  • Methodological Answer :
  • 2D NMR Techniques : Use HSQC or HMBC to assign ambiguous proton-carbon correlations and identify regioisomeric byproducts .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace carbon frameworks and confirm bonding patterns .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural hypotheses .

Q. What strategies are recommended for designing pharmacological studies involving this compound?

  • Methodological Answer :
  • Solubility Optimization : Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS (pH 7.4) to avoid precipitation in cell-based assays .
  • Stability Testing : Monitor compound integrity under physiological conditions (37°C, 5% CO2_2) via LC-MS over 24–72 hours .
  • Control Experiments : Include negative controls (e.g., CF3_3-free analogs) to isolate the pharmacological role of the trifluoromethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.